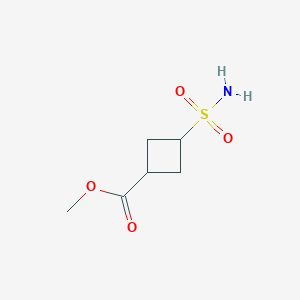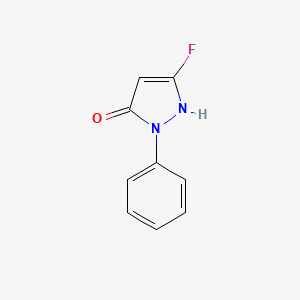
2-(1-((Thietan-3-ylamino)methyl)cyclopropyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-((Thietan-3-ylamino)methyl)cyclopropyl)ethan-1-ol is a compound that features a thietane ring, a cyclopropyl group, and an ethan-1-ol moiety. Thietanes are four-membered sulfur-containing heterocycles, which are known for their unique chemical properties and biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((Thietan-3-ylamino)methyl)cyclopropyl)ethan-1-ol can be achieved through several methods. One common approach involves the nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates to form the thietane ring . Another method includes the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds . The reaction conditions typically involve the use of solvents like acetonitrile, benzene, or isopropanol, and UV irradiation at 350 nm .
Industrial Production Methods
Industrial production of thietane-containing compounds often employs large-scale nucleophilic thioetherification reactions. These reactions involve the use of 1,3-dihaloalkanes or sulfonates of 3-haloalkan-1-ols with sodium sulfide . The process is optimized for high yield and purity, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-((Thietan-3-ylamino)methyl)cyclopropyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietane ring to thiols or thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thietane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction . Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(1-((Thietan-3-ylamino)methyl)cyclopropyl)ethan-1-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(1-((Thietan-3-ylamino)methyl)cyclopropyl)ethan-1-ol involves its interaction with molecular targets and pathways. The thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can result in the inhibition of enzymes or disruption of cellular processes, contributing to the compound’s biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thietane-containing molecules, such as thietanose nucleosides and spirothietanes . These compounds share the four-membered thietane ring but differ in their substituents and overall structure.
Uniqueness
2-(1-((Thietan-3-ylamino)methyl)cyclopropyl)ethan-1-ol is unique due to the presence of both a thietane ring and a cyclopropyl group, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H17NOS |
|---|---|
Molekulargewicht |
187.30 g/mol |
IUPAC-Name |
2-[1-[(thietan-3-ylamino)methyl]cyclopropyl]ethanol |
InChI |
InChI=1S/C9H17NOS/c11-4-3-9(1-2-9)7-10-8-5-12-6-8/h8,10-11H,1-7H2 |
InChI-Schlüssel |
ITIYABFPSOEJQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CCO)CNC2CSC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


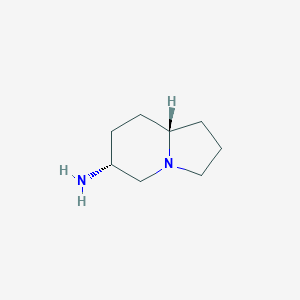
![2-(2,2,2-Trifluoroacetyl)bicyclo[3.1.0]hexan-3-one](/img/structure/B13329124.png)
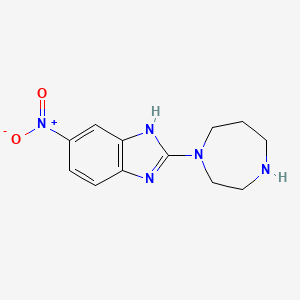
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propanoic acid](/img/structure/B13329137.png)

![2-Amino-5-cyclopropyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one](/img/structure/B13329147.png)
![3-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-1-ol](/img/structure/B13329155.png)
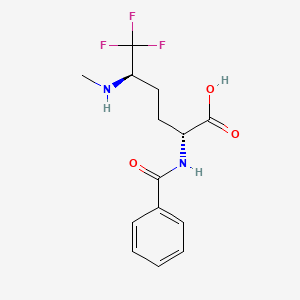

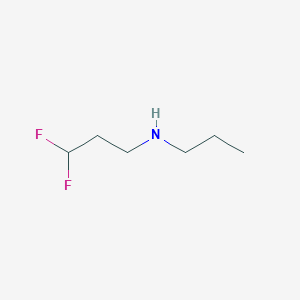
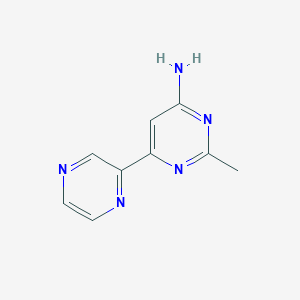
![tert-Butyl (1R,5R)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate](/img/structure/B13329180.png)
